molecular formula C12H15NO5 B8505676 Diethyl 5-methoxypyridine-2,3-dicarboxylate

Diethyl 5-methoxypyridine-2,3-dicarboxylate

Cat. No.: B8505676
M. Wt: 253.25 g/mol
InChI Key: UINFJHVAYCMJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-methoxypyridine-2,3-dicarboxylate is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

diethyl 5-methoxypyridine-2,3-dicarboxylate

InChI

InChI=1S/C12H15NO5/c1-4-17-11(14)9-6-8(16-3)7-13-10(9)12(15)18-5-2/h6-7H,4-5H2,1-3H3

InChI Key

UINFJHVAYCMJCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)OC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

83 g (1.05 mol) of pyridine were added to 221.5 g (1.0 mol) of diethyl 2-amino-3-chloromaleate in 250 ml of glacial acetic acid at 80° C. while stirring. 90 g (1.05 mol) of mathoxyacrolein were then added at 120° C. in the course of 30 minutes, gentle refluxing being established without heating. The reaction mixture was stirred for 3 hours at 120° C. and then evaporated down under reduced pressure, water was added to the residue and the mixture was extracted with methylene chloride. After filtration of active carbon, drying, filtration over neutral alumina with suction and evaporating down under reduced pressure, 190 g (75% of theory) of the title compound were obtained as a pale yellow syrup.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
221.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

83 g (1.05 mol) of pyridine were added to 221.5 (1.0 mol) of diethyl 2-amino-3-chloromaleate in 250 ml of glacial acetic acid at 80° C. while stirring. 90 g (1.05 mol) of methoxyacrolein were then added at 120° C. in the course of 30 minutes, gentle refluxing being established without heating. The reaction mixture was stirred for 3 hours at 120° C. and then evaporated down under reduced pressure, water was added to the residue and the mixture was extracted with methylene chloride. After filtration of active carbon, drying, filtration over neutral alumina with suction and evaporating down under reduced pressure, 190 g (75% of theory) of the title compound were obtained as a pale yellow syrup.
Quantity
83 g
Type
reactant
Reaction Step One
[Compound]
Name
221.5
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two

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